2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h5-6,9-11H,2-4,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHSCPRVOWQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044982 | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70693-59-3 | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70693-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2-amino-N-cyclohexyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-cyclohexyl-N-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N-CYCLOHEXYL-N-METHYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0I9A1O0OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive examination of the chemical and physical properties of this compound (CAS No. 70693-59-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's structure, physicochemical characteristics, synthesis, reactivity, and potential applications. By integrating established data with proven scientific principles, this guide serves as an authoritative resource for understanding and utilizing this versatile sulfonamide derivative.

Chemical Identity and Structural Elucidation

This compound is a substituted aromatic sulfonamide. The molecule's architecture consists of a central benzenesulfonamide core with three key substitutions: an amino group (-NH₂) at the ortho-position (C2) of the benzene ring, and both a cyclohexyl and a methyl group attached to the sulfonamide nitrogen. This unique combination of a primary aromatic amine, a bulky aliphatic ring, and a sulfonamide functional group imparts specific reactivity and physical properties to the compound.

-

IUPAC Name : this compound[1]

-

Synonyms : 2-(Cyclohexylmethylsulfamoyl)aniline, o-Aminobenzene sulfon-N-methyl cyclohexylamide[1][2]

-

EC Number : 274-775-0[5]

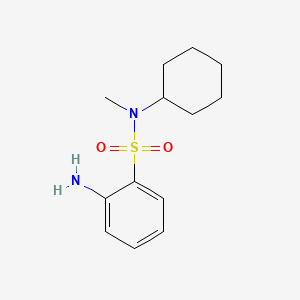

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Gray white to light brown crystal | [5] |

| Melting Point | 98-101 °C (lit.) | [2][3][5] |

| Boiling Point | 428.1 ± 47.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [5] |

| Flash Point | 212.7 ± 29.3 °C (Predicted) | [5] |

| XLogP3 | 2.8 - 3.03 | [1][5] |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | [1][5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 3 | [5] |

The XLogP3 value of approximately 3 suggests moderate lipophilicity, which is a key parameter in drug design, influencing absorption and distribution. The TPSA is also within a range typical for orally bioavailable drugs.

Synthesis and Purification

While multiple synthetic routes may exist, a common and logical pathway for this class of compounds involves a two-step process: sulfonamide formation followed by the reduction of a nitro group precursor. This approach is efficient and utilizes readily available starting materials.

Step 1: Synthesis of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide The first step is a nucleophilic substitution reaction. 2-Nitrobenzenesulfonyl chloride is reacted with N-methylcyclohexylamine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Step 2: Reduction of the Nitro Group The intermediate, N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide, is then converted to the final product by reducing the nitro group (-NO₂) to a primary amine (-NH₂). This transformation is a cornerstone of aromatic chemistry and can be achieved through several reliable methods.[6]

-

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). It is a clean and high-yielding method.

-

Metal-Acid Reduction: A classic and cost-effective method involves using a metal, like tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) in an acidic medium is particularly effective for this conversion.[6]

Experimental Protocol: Synthesis via Tin(II) Chloride Reduction

-

Sulfonamide Formation:

-

Dissolve N-methylcyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.

-

-

Nitro Group Reduction:

-

Dissolve the crude nitro-intermediate from the previous step in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.[6]

-

Cool the reaction to room temperature and carefully basify with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is >8 to precipitate tin salts.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Spectroscopic Characterization

While specific spectra are not publicly available, the structure of the molecule allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the aminophenyl ring would appear as complex multiplets between ~6.5-7.5 ppm. The N-H protons of the amino group would likely appear as a broad singlet. The cyclohexyl ring protons would produce a series of broad, overlapping multiplets in the aliphatic region (~1.0-3.0 ppm). The N-methyl group would be a sharp singlet around 2.5-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show 13 distinct signals. The aromatic carbons would resonate in the ~115-150 ppm region. The carbons of the cyclohexyl ring would appear in the ~25-60 ppm range, and the N-methyl carbon would be a sharp signal around 30-40 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key vibrational bands. Two distinct N-H stretching bands for the primary amine would be visible around 3350-3450 cm⁻¹. The asymmetric and symmetric S=O stretches of the sulfonamide group would appear as strong absorptions around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. C-H stretches for both aromatic and aliphatic groups would also be present.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 268. Key fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage at the S-N bond.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its principal functional groups: the primary aromatic amine and the sulfonamide.

-

Aromatic Amine: The ortho-amino group is a nucleophilic center and can undergo reactions typical of anilines, such as diazotization (reaction with nitrous acid to form a diazonium salt), acylation, and alkylation. Its presence also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to itself (C4 and C6).

-

Sulfonamide Group: The sulfonamide N-H proton is weakly acidic, but in this tertiary sulfonamide, there is no N-H proton. The sulfonamide group itself is generally stable and resistant to hydrolysis under neutral or acidic conditions. Strong basic conditions can, however, lead to cleavage of the S-N bond.

-

Stability: The compound is a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7] No specific data on hazardous reactions or decomposition products are readily available, suggesting it is stable under normal conditions.[8]

Applications and Research Interest

This compound serves as a valuable intermediate in various chemical syntheses.

-

Dye Synthesis: It is explicitly mentioned as an intermediate for the synthesis of acid dyes.[5] The primary amino group can be diazotized and coupled with other aromatic compounds to create azo dyes.

-

Pharmaceutical and Agrochemical Synthesis: The sulfonamide scaffold is a well-known pharmacophore present in numerous antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. This compound serves as a key building block for creating more complex molecules with potential biological activity.[6][9] Its structural features make it a candidate for library synthesis in drug discovery programs aimed at developing new therapeutic agents.[9]

Safety Information

Based on available safety data, appropriate precautions must be taken when handling this chemical.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a type N95 dust mask, is recommended.[7]

-

Storage: It is classified as a combustible solid (Storage Class Code 11).[7]

-

WGK (Water Hazard Class): WGK 3, indicating it is severely hazardous to water.[7]

Conclusion

This compound is a multifunctional chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through standard organic chemistry transformations, and its reactivity is centered on its aromatic amine and stable sulfonamide moieties. With applications in the synthesis of dyes and its potential as a building block in medicinal chemistry, it remains a compound of significant interest to both industrial and academic researchers. Proper handling and safety protocols are essential due to its hazardous nature.

References

-

This compound | C13H20N2O2S | CID 116814. PubChem. [Link]

-

2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. 2-Aminobenzoic Acid. [Link]

Sources

- 1. This compound | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 70693-59-3 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 70693-59-3 | Benchchem [benchchem.com]

- 7. 2-氨基-N-甲基-N-环己基苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. sarnachemicals.com [sarnachemicals.com]

An In-depth Technical Guide to the Physical Properties of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide

This technical guide provides a comprehensive analysis of the core physical properties of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a key intermediate in various synthetic pathways, including those for pharmaceuticals and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both established data and the procedural rationale for its experimental determination.

Compound Identity and Structural Framework

This compound is a sulfonamide derivative characterized by an aniline moiety, a sulfonamide linkage, and N-alkylation with both a methyl and a cyclohexyl group.[2] Understanding this architecture is fundamental to interpreting its physical and chemical behavior.

The systematic IUPAC name for this compound is this compound.[2] It is also commonly referred to as 2-(cyclohexylmethylsulfamoyl)aniline.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in various experimental and industrial settings, from reaction kinetics to formulation and bioavailability. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 70693-59-3 | [3][4][5] |

| Molecular Formula | C₁₃H₂₀N₂O₂S | [2][3][4] |

| Molecular Weight | 268.38 g/mol | [2][3][4] |

| Appearance | Gray-white to light brown crystalline solid | [6] |

| Melting Point | 98-101 °C | [5][6] |

| Boiling Point | 428.1 ± 47.0 °C at 760 mmHg (Predicted) | [2][6] |

| Density | 1.24 ± 0.1 g/cm³ | [2] |

| Solubility | Data not readily available. Expected to have low solubility in water and higher solubility in organic solvents. | |

| XLogP3 | 3.03 | [6] |

| PSA (Polar Surface Area) | 71.8 Ų | [6] |

Experimental Determination of Physical Properties

The trustworthiness of physical property data is directly linked to the robustness of the experimental methods used for their determination. This section details standard protocols for key properties.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.[6]

Protocol: Capillary Method using a Mel-Temp Apparatus

This method is chosen for its precision and the small sample size required.

Caption: Workflow for Melting Point Determination.

Causality and Trustworthiness:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.[7]

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate reading.[6]

-

Calibration: The thermometer should be calibrated against standards of known melting points to ensure accuracy.[6]

Boiling Point Determination

Due to the high predicted boiling point of this compound, decomposition may occur at atmospheric pressure. Therefore, a method that can be adapted for vacuum distillation or that uses a very small sample size is preferable. The Thiele tube method is a classic and reliable technique for micro-scale boiling point determination.[8]

Protocol: Thiele Tube Method

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Causality and Trustworthiness:

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The stream of bubbles indicates that the vapor pressure exceeds the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary is the precise moment the vapor pressure equals the atmospheric pressure.[9]

-

Thiele Tube Design: The specific shape of the Thiele tube promotes convection currents in the heating oil, ensuring uniform temperature distribution.[6]

Solubility Determination (Qualitative)

Protocol: Qualitative Solubility Testing

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane

Procedure:

-

Add approximately 10 mg of the compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for dissolution. Classify as:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

Rationale: This systematic approach provides a practical understanding of the compound's solubility profile, which is essential for selecting appropriate solvents for reactions, purification, and formulation. The choice of solvents covers a range of polarities.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum is available in the PubChem database, providing evidence for the carbon framework of the molecule.[11]

-

¹H NMR (Predicted):

-

Aromatic Protons: Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring.

-

Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (approx. 1.0-2.0 ppm) due to the protons of the cyclohexyl ring.

-

N-Methyl Protons: A singlet in the upfield region (approx. 2.5-3.0 ppm) corresponding to the methyl group attached to the nitrogen.

-

Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can be concentration and solvent-dependent.

-

Infrared (IR) Spectroscopy (Predicted)

Based on its functional groups, the IR spectrum of this compound is expected to show characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C-H Stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl and methyl groups, and bands just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

-

S=O Stretching: Two strong absorption bands in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) are characteristic of the sulfonamide group.

-

C=C Stretching: Absorption bands in the 1450-1600 cm⁻¹ region due to the aromatic ring.

Mass Spectrometry

Mass spectrometry data is available, showing a precursor adduct at m/z 269.1318, which corresponds to [M+H]⁺, consistent with the molecular weight of 268.38 g/mol .[11]

Conclusion

This guide has consolidated the key physical properties of this compound, providing a foundation for its application in research and development. The provided experimental protocols are designed to be self-validating, emphasizing the principles of accuracy and reproducibility. The structural and spectroscopic data further solidify the identity and characterization of this important chemical entity.

References

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Melting point determination. Retrieved January 6, 2026, from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 6, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 6, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved January 6, 2026, from [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved January 6, 2026, from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved January 6, 2026, from [Link]

-

JoVE. (2020, March 26). Boiling Points. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 6, 2026, from [Link]

-

Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

Sources

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 4. scbt.com [scbt.com]

- 5. This compound | 70693-59-3 [chemicalbook.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide CAS number 70693-59-3

An In-Depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS 70693-59-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a sulfonamide derivative of significant interest in medicinal chemistry and specialty chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis, physicochemical properties, potential biological activities, and handling protocols, grounding all information in authoritative data.

Core Chemical Identity and Nomenclature

This compound is a substituted aromatic sulfonamide. The molecule incorporates a primary amine on the benzene ring ortho to the sulfonamide group, which itself is N-disubstituted with methyl and cyclohexyl groups. This specific arrangement of functional groups—the electron-donating amine, the flexible and hydrophobic cyclohexyl ring, and the polar sulfonamide core—dictates its chemical behavior and potential for biological interaction.

The compound is systematically identified through various nomenclature and registry systems.[1][2] Its primary IUPAC name is this compound.[2] It is also commonly referred to by synonyms such as 2-(Cyclohexylmethylsulfamoyl)aniline.[2][3]

| Identifier | Value |

| CAS Number | 70693-59-3[2][4] |

| Molecular Formula | C₁₃H₂₀N₂O₂S[1][2][4] |

| Molecular Weight | 268.38 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| InChI | 1S/C13H20N2O2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h5-6,9-11H,2-4,7-8,14H2,1H3[2] |

| InChIKey | IPEHSCPRVOWQFQ-UHFFFAOYSA-N[1][2] |

| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N[2] |

| EC Number | 274-775-0[2] |

| UNII | Z0I9A1O0OD[2] |

Physicochemical and Spectroscopic Profile

The physical properties of the compound define its behavior in experimental settings, from solubility and reaction kinetics to its appearance. It is typically a light brown crystalline solid.[5][6]

| Property | Value | Source |

| Melting Point | 98–101 °C | [1][3][5] |

| Boiling Point (Predicted) | 428.1 ± 47.0 °C at 760 mmHg | [1][5] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [1][5] |

| pKa (Predicted) | -0.03 ± 0.10 | [1] |

| Appearance | Light brown crystal | [5][6] |

| XLogP3 | 2.8 | [2][5] |

Spectroscopic Data

Mass spectrometry is a critical tool for confirming the identity and purity of the compound. LC-MS data reveals a precursor ion [M+H]⁺ at m/z 269.1318, consistent with its molecular weight.[2]

| Analytical Method | Key Observations (Positive ESI) |

| LC-MS (Q Exactive Orbitrap) | Precursor m/z: 269.1318[2]Major Fragments (m/z): 187.0536, 174.022, 156.0113, 92.0494[2] |

The fragmentation pattern is characteristic of the molecule's structure. For instance, fragments like m/z 156 and 92 likely correspond to the cleavage of the S-N bond, yielding the aminobenzenesulfonyl moiety and the protonated aniline fragment, respectively. The cyclohexyl and methyl groups also contribute to the observed fragmentation pattern.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is reliably achieved via a two-step process starting from 2-nitrobenzenesulfonyl chloride.[1] This method involves the formation of the sulfonamide bond followed by the reduction of the nitro group.

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide, a key intermediate in the production of various fine chemicals, including high-performance acid dyes.[1] This document is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed, two-step synthetic pathway, beginning with the sulfonylation of N-methylcyclohexylamine with 2-nitrobenzenesulfonyl chloride, followed by the selective reduction of the nitro intermediate. The guide elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical parameters for process optimization and control. Furthermore, it outlines the necessary analytical techniques for the characterization of the final product to ensure purity and structural integrity.

Introduction: Significance and Synthetic Strategy

This compound (CAS No. 70693-59-3) is a sulfonamide derivative of significant interest in medicinal and materials chemistry.[2][3] Its structure, featuring a primary aromatic amine, a sulfonamide linkage, and bulky, lipophilic cyclohexyl and methyl groups, imparts a unique combination of properties. These structural motifs are often associated with a range of biological activities, making it a valuable scaffold for drug discovery.[2] Moreover, its role as a crucial dye intermediate underscores its industrial importance.[1][4]

The synthesis of this molecule is most effectively approached via a two-step sequence that ensures high yields and purity. This strategy involves:

-

Sulfonylation: The formation of the sulfonamide bond by reacting N-methylcyclohexylamine with 2-nitrobenzenesulfonyl chloride. The nitro group serves as a latent amino group, which is unreactive under the sulfonylation conditions.

-

Reduction: The selective reduction of the aromatic nitro group to the desired primary amine, yielding the final product.

This approach is both logical and efficient, as it allows for the sequential construction of the molecule while managing the reactivity of the functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀N₂O₂S | [5][6] |

| Molecular Weight | 268.38 g/mol | [5] |

| Appearance | Light brown crystalline solid | [6] |

| Melting Point | 98-101 °C | [5][6] |

| Boiling Point (Predicted) | 428.1 ± 47.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [6] |

| CAS Number | 70693-59-3 | [5] |

Synthetic Pathway and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of this compound, including reaction mechanisms and justifications for the chosen experimental conditions.

Step 1: Synthesis of N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide

This initial step involves the formation of the sulfonamide linkage through the reaction of a secondary amine, N-methylcyclohexylamine, with an activated sulfonyl chloride, 2-nitrobenzenesulfonyl chloride.

Caption: General mechanism of sulfonylation.

-

Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylcyclohexylamine (5.65 g, 50 mmol) and anhydrous dichloromethane (100 mL).

-

Base Addition: Add triethylamine (7.6 mL, 55 mmol) to the reaction mixture.

-

Cooling: Cool the stirred solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 2-nitrobenzenesulfonyl chloride (11.08 g, 50 mmol) in anhydrous dichloromethane (50 mL) and add it dropwise to the cooled amine solution over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide as a solid.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Reduction of N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide

The second step is the selective reduction of the aromatic nitro group to a primary amine. This can be achieved through various methods, with tin(II) chloride in acidic media or catalytic hydrogenation being the most common and effective.

Caption: Reduction of the nitro-sulfonamide intermediate.

Using SnCl₂/HCl: The reduction of an aromatic nitro group with tin(II) chloride in concentrated hydrochloric acid is a classic method. The reaction proceeds through a series of single-electron transfers from the Sn(II) species to the nitro group, with protonation steps occurring in the acidic medium. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. [3] Using Catalytic Hydrogenation: In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium on carbon, Pd/C). The adsorbed hydrogen then reacts with the nitro group, which is also adsorbed on the catalyst surface. This method is often cleaner and avoids the use of heavy metal reagents.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide (10 g, 31.8 mmol) in ethanol (150 mL).

-

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (36 g, 159 mmol) in concentrated hydrochloric acid (50 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

-

Basification: Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. [7][8]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.8 ppm), the cyclohexyl protons (a complex multiplet in the aliphatic region), the N-methyl protons (a singlet), and the protons of the primary amine (a broad singlet which is D₂O exchangeable).

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the aromatic carbons, the carbons of the cyclohexyl ring, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. [9]* S=O stretching: Strong absorption bands for the sulfonamide group, typically around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

C-N stretching: Bands in the fingerprint region corresponding to the C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 268.38 g/mol . [5]Fragmentation patterns can also provide structural information.

Safety and Handling

-

2-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Methylcyclohexylamine: Flammable and corrosive. Use in a well-ventilated area.

-

Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood.

-

Tin(II) chloride: Harmful if swallowed and can cause skin irritation.

-

Catalytic Hydrogenation (if used): Requires specialized high-pressure equipment and should only be performed by trained personnel due to the flammability of hydrogen gas.

Conclusion

This technical guide has outlined a robust and reliable two-step synthesis for this compound. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound. The provided characterization methods will ensure the identity and purity of the final product, which is crucial for its application in further research and development.

References

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

-

Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide | 2-Aminobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

-

CUNY. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

ResearchGate. (2016, December 21). Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?. Retrieved from [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: Structure, Synthesis, and Biological Significance

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and potential biological activities of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS No. 70693-59-3). This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It consolidates structural data, spectroscopic analysis, a detailed synthetic protocol, and an exploration of its relevance as a bioactive compound. By integrating theoretical modeling with established experimental methodologies, this guide serves as an authoritative resource for understanding and utilizing this versatile sulfonamide derivative.

Introduction and Overview

This compound is a synthetic organic compound featuring a core sulfonamide functional group, a class of structures renowned for a wide array of pharmacological activities.[1] The molecule's architecture, which combines an aromatic amine, a sulfonamide linkage, and aliphatic cyclic and acyclic substituents, makes it a compound of significant interest in medicinal chemistry.[2][3] Sulfonamides have historically been pivotal as some of the first broadly effective antibacterial agents and continue to be a foundational scaffold in the development of drugs targeting various conditions, including cancer and inflammatory diseases.[1][3] This compound, in particular, is utilized as a key intermediate in the synthesis of pharmaceuticals and dyes.[3][4] This guide will dissect its molecular characteristics, provide a robust synthetic pathway, and discuss its potential biological implications based on its structural motifs.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups within this compound dictates its chemical behavior and biological interactions. Its structure is characterized by an ortho-substituted aminobenzyl ring linked to a sulfonamide nitrogen that is further substituted with both a methyl and a cyclohexyl group.[5]

Chemical Identity

The compound is systematically identified through various nomenclature and registry systems, ensuring unambiguous reference in scientific literature and databases.

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 70693-59-3[5] |

| Molecular Formula | C₁₃H₂₀N₂O₂S[5] |

| Molecular Weight | 268.38 g/mol [5] |

| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N[5] |

| InChI Key | IPEHSCPRVOWQFQ-UHFFFAOYSA-N[5] |

Physicochemical Data

The physical properties of the compound are critical for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| Appearance | Light brown crystalline solid | [6] |

| Melting Point | 98-101 °C | [2][6] |

| Boiling Point (Predicted) | 428.1 ± 47.0 °C | [2] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [6] |

| XLogP3 | 2.8 | [5] |

Structural Elucidation: A Spectroscopic Approach

Characterization of this compound relies on a combination of spectroscopic techniques that provide a detailed "fingerprint" of the molecule.

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. While specific spectral data requires experimental acquisition, the expected resonances can be predicted based on the structure.

-

¹H NMR: One would expect to see distinct signals for the aromatic protons on the aminobenzyl ring, with splitting patterns indicative of their ortho, meta, and para relationships. The primary amine protons (-NH₂) would likely appear as a broad singlet. The cyclohexyl protons would present as a complex multiplet in the aliphatic region. The N-methyl group would be a sharp singlet, and the methine proton on the cyclohexyl ring attached to the nitrogen would also be a distinct multiplet.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, one for the methyl carbon, and due to the chair conformation of the cyclohexyl ring, potentially up to four signals for the cyclohexyl carbons (C1, C2/C6, C3/C5, C4). The PubChem database contains links to experimentally acquired ¹H and ¹³C NMR spectra for this compound, provided by Sigma-Aldrich.[5]

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are:

-

N-H Stretching: Two medium-intensity sharp bands around 3400-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹ for the cyclohexyl and methyl groups.

-

S=O Stretching: Two strong, characteristic bands for the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C=C Stretching (Aromatic): Medium bands in the 1600-1450 cm⁻¹ region. An IR spectrum of the closely related o-aminobenzenesulfonamide shows characteristic N-H and S=O stretches that serve as a valuable reference.[7]

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Using Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 269.1318.[5] High-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern under collision-induced dissociation (CID) would likely involve cleavage of the sulfonamide bonds. Key fragments observed in public databases include ions at m/z 187.05, 174.02, 156.01, and 92.05, which correspond to cleavages around the sulfonyl group and loss of the cyclohexyl moiety.[5]

Conformational Analysis and 3D Structure

In the absence of publicly available X-ray crystallographic data, computational modeling provides valuable insights into the three-dimensional conformation of the molecule.[2] The flexibility of the molecule is primarily due to the rotational freedom around the S-N and N-Cyclohexyl bonds, as well as the chair-boat interconversion of the cyclohexyl ring.[2][8]

-

Cyclohexyl Conformation: The cyclohexyl ring is expected to exist predominantly in the low-energy chair conformation. The nitrogen substituent will preferentially occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions).[2]

-

Sulfonamide Geometry: The geometry around the sulfur atom is tetrahedral. The orientation of the aryl and N-alkyl groups is crucial for receptor binding. Computational studies on similar benzosulfonamides show a preference for conformations where the S-N bond is nearly perpendicular to the plane of the benzene ring.[8]

Figure 1: 2D molecular structure of this compound.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While a specific, published protocol for this exact molecule is scarce, a reliable two-step synthesis can be constructed based on well-established transformations in organic chemistry.[1][9][10] The pathway involves the formation of a sulfonamide from a sulfonyl chloride, followed by the reduction of a nitro group.

Figure 2: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous, well-documented chemical reactions.[9][11] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) and dichloromethane (CH₂Cl₂, 100 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of N-methylcyclohexylamine (5.62 g, 49.6 mmol, 1.1 eq) and pyridine (4.28 g, 54.1 mmol, 1.2 eq) in 20 mL of CH₂Cl₂. Add this solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-sulfonamide intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reactor Setup: To a 500 mL round-bottom flask, add the crude N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide from the previous step and ethanol (200 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (50.9 g, 225.5 mmol, 5.0 eq) to the solution in portions.[11][12] After the addition, carefully add concentrated hydrochloric acid (HCl, 20 mL) dropwise while stirring. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[2]

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture to pH > 8 by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a light brown solid.[6]

Biological Significance and Potential Applications

The structural components of this compound suggest several potential avenues for biological activity, primarily as an antibacterial agent or as a modulator of protein kinases.[2][13]

Inferred Antibacterial Mechanism of Action

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.[1] These agents typically function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[4][5]

-

Folic Acid Pathway: Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Folic acid is essential for the synthesis of nucleotides and, consequently, DNA and RNA.[3]

-

Competitive Inhibition: Due to the structural similarity between the sulfonamide group and PABA, sulfonamide drugs can bind to the active site of DHPS, preventing the utilization of PABA and halting folic acid production.[5]

-

Bacteriostatic Effect: This inhibition of folic acid synthesis prevents bacterial growth and replication, leading to a bacteriostatic effect.[4] The host's immune system is then responsible for clearing the static bacterial population. Humans are unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.[3]

Figure 3: Inferred mechanism of antibacterial action via inhibition of the folic acid pathway.

Potential as a Kinase Inhibitor

Recent research has highlighted the role of the sulfonamide scaffold in the design of protein kinase inhibitors.[13][14] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[15]

-

Targeting Kinase Activity: Sulfonamide derivatives can be designed to bind to the ATP-binding pocket of specific kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways that promote cell proliferation and survival.[13][16]

-

Structure-Activity Relationship: The N-alkyl and aryl substituents on the sulfonamide are critical for determining kinase selectivity and potency. The cyclohexyl and methyl groups of the title compound provide a specific steric and hydrophobic profile that could be exploited for targeting particular kinase families.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To experimentally validate the inferred antibacterial activity, a Minimum Inhibitory Concentration (MIC) assay is the gold standard.[6][17] This protocol outlines the broth microdilution method.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Culture the test bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in CAMHB.

-

-

Inoculum Preparation:

-

Assay Plate Preparation:

-

In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Include a positive control well (broth + bacteria, no compound) and a negative/sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.

-

Incubate the plate at 37 °C for 18-24 hours under ambient atmospheric conditions.[19]

-

-

Data Interpretation:

-

Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[17]

-

Conclusion

This compound is a multifaceted molecule with a well-defined structure and accessible synthetic pathway. Its physicochemical properties and spectroscopic profile are well-characterized, providing a solid foundation for its use in further research. The presence of the ortho-aminobenzenesulfonamide core strongly suggests potential for biological activity, particularly as an antibacterial agent through the inhibition of folate synthesis or as a scaffold for the development of novel kinase inhibitors. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to explore these possibilities and unlock the full potential of this versatile chemical entity in the fields of drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (2023). Sulfonamide (medicine). Retrieved January 6, 2026, from [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved January 6, 2026, from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved January 6, 2026, from [Link]

-

Course Hero. (n.d.). Pharmacology Lec 3 antibacterial drugs. Retrieved January 6, 2026, from [Link]

-

Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Retrieved January 6, 2026, from [Link]

-

Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved January 6, 2026, from [Link]

-

Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. Retrieved January 6, 2026, from [Link]

-

Elsayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. Retrieved January 6, 2026, from [Link]

-

Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4345-4356. Retrieved January 6, 2026, from [Link]

-

Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 6, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved January 6, 2026, from [Link]

-

Mahajan, A., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2489-2492. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved January 6, 2026, from [Link]

-

Request PDF. (n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. Retrieved January 6, 2026, from [Link]

-

Morkūnaitė, V., et al. (2019). Sulfonamide-related conformational effects and their importance in structure-based design. Molecules, 24(15), 2745. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). o-aminobenzenesulfonamide. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-aminobenzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

Sciencemadness.org. (2008). synthesis of 2-aminobenzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Retrieved January 6, 2026, from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. O-aminobenzenesulfonamide [webbook.nist.gov]

- 8. cris.unibo.it [cris.unibo.it]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scispace.com [scispace.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. microbe-investigations.com [microbe-investigations.com]

A Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: Synthesis, Characterization, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Versatile Sulfonamide Intermediate

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is a distinct organic compound characterized by an ortho-substituted aniline ring linked to a sulfonamide functional group.[1] The sulfonamide nitrogen is further substituted with both a cyclohexyl and a methyl group, creating a sterically hindered and structurally complex molecule.[1] This compound, identified by its IUPAC name, is a notable member of the sulfonamide class, a cornerstone in medicinal chemistry and material science.[1] Its unique architecture, combining a primary aromatic amine, a sulfonamide linker, and bulky aliphatic substituents, makes it a valuable intermediate in the synthesis of a range of target molecules, from specialized dyes to potential pharmacologically active agents.[2] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 70693-59-3 | [3] |

| Molecular Formula | C₁₃H₂₀N₂O₂S | [4] |

| Molecular Weight | 268.38 g/mol | [4] |

| Appearance | Gray-white to light brown crystalline solid | - |

| Melting Point | 98-101 °C | |

| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N | [3] |

| InChIKey | IPEHSCPRVOWQFQ-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process commencing with a commercially available nitro-substituted precursor. This strategy ensures regiochemical control and high yields. The overall pathway involves an initial sulfonamide bond formation followed by a reduction of the nitro group.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide

Foreword: Navigating the Frontiers of Molecular Exploration

In the landscape of drug discovery and molecular biology, we often encounter compounds with known bioactivity but an unelucidated mechanism of action. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is one such molecule. While recognized as a versatile chemical intermediate in the synthesis of pharmaceuticals and dyes, its intrinsic biological effects remain a subject of scientific inquiry.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the putative mechanism of action of this sulfonamide derivative. By synthesizing data from structurally related compounds and the broader chemical class, we will construct a scientifically grounded hypothesis and detail the rigorous experimental methodologies required for its validation. This document serves as both a knowledge repository and a practical roadmap for investigating the intricate molecular interactions of this compound.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of mechanistic investigation. These characteristics govern its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₂O₂S | [3][4] |

| Molecular Weight | 268.38 g/mol | [3][5] |

| CAS Number | 70693-59-3 | [4][5] |

| Appearance | Light brown or gray-white crystalline solid | [6] |

| Melting Point | 98-101 °C | [5][6] |

| XLogP3 | 2.8 - 3.03 | [1][6] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Table 1: Physicochemical Properties of this compound.

The molecule's moderate lipophilicity, suggested by its XLogP3 value, indicates a good potential for crossing cellular membranes, a prerequisite for interacting with intracellular targets. The presence of hydrogen bond donors and acceptors, coupled with rotatable bonds, provides the structural flexibility and chemical functionalities necessary for binding to protein targets such as enzymes or receptors.

A Hypothesis-Driven Approach to the Mechanism of Action

Direct evidence for the mechanism of action of this compound is not yet prevalent in peer-reviewed literature. However, by examining its structural motifs—a sulfonamide core, an aromatic amine, and a cyclohexyl group—we can formulate a compelling, testable hypothesis. It is proposed that this compound acts as a modulator of one or more classes of enzymes or receptors, with a primary focus on its potential as a dopamine receptor modulator or a kinase inhibitor .

Rationale for the Proposed Mechanism

This hypothesis is built upon two key pillars of evidence from analogous compounds:

-

Dopamine Receptor Modulation: A structurally similar analog, N-cyclohexyl-N-methylbenzenesulfonamide, which lacks the 2-amino group, has been reported to activate dopamine receptors.[7] The presence of the amino group on the benzene ring in our compound of interest is likely to significantly alter its electronic properties and hydrogen-bonding capacity, thereby modulating its receptor specificity and activity.[7] This suggests a potential interaction with G-protein coupled receptors, a major class of drug targets.

-

Enzyme Inhibition: The sulfonamide functional group is a well-established pharmacophore known for its antimicrobial properties and its ability to inhibit various enzymes.[7] There is evidence to suggest that certain sulfonamide derivatives can inhibit kinases involved in cell proliferation, pointing towards potential anti-cancer applications.[7]

The following diagram illustrates the proposed divergent signaling pathways that could be influenced by this compound.

Caption: Proposed dual mechanism of action for this compound.

Experimental Validation Protocols

A hypothesis, no matter how well-reasoned, must be subjected to rigorous experimental testing. The following section outlines detailed, step-by-step methodologies to investigate the proposed mechanisms of action.

Investigating Dopamine Receptor Modulation

The initial step is to determine if the compound binds to and modulates the activity of dopamine receptors.

This assay will determine the binding affinity of the compound to specific dopamine receptor subtypes (D1, D2, D3, D4, D5).

Protocol:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing each human dopamine receptor subtype.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Competition Binding: In a 96-well plate, combine the membrane preparation, a known radioligand for the specific receptor subtype (e.g., [³H]spiperone for D2 receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

cAMP Assay (for D1-like receptors):

-

Cell Culture: Plate cells expressing D1-like receptors in a 96-well plate.

-

Treatment: Treat the cells with varying concentrations of the compound in the presence or absence of a known dopamine agonist (e.g., dopamine).

-

Lysis and Detection: Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Calcium Mobilization Assay (for D2-like receptors coupled to Gq):

-

Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of the compound and measure the change in fluorescence over time.

-

Data Analysis: Quantify the increase in intracellular calcium to determine the agonist or antagonist effect.

The following workflow diagram illustrates the experimental approach for validating dopamine receptor modulation.

Caption: Experimental workflow for investigating dopamine receptor interaction.

Investigating Kinase Inhibition

To explore the second arm of our hypothesis, a systematic investigation into the compound's effect on a panel of protein kinases is necessary.

An initial broad screening against a panel of representative kinases is an efficient way to identify potential targets.

Protocol:

-

Assay Principle: Utilize an in vitro kinase assay platform (e.g., ADP-Glo™, LanthaScreen™, or similar). These assays typically measure either the consumption of ATP or the phosphorylation of a substrate.

-

Kinase Panel: Select a diverse panel of kinases representing different families of the kinome.

-

Compound Concentration: Perform the initial screen at a fixed concentration of the compound (e.g., 10 µM).

-

Assay Execution: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound.

-

Incubation: Incubate at the optimal temperature for the kinase reaction.

-

Detection: Add the detection reagents and measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each kinase.

For any kinases that show significant inhibition in the initial screen, a full dose-response curve should be generated to determine the IC₅₀ value.

Protocol:

-

Serial Dilution: Prepare a serial dilution of this compound.

-

Kinase Assay: Perform the kinase assay as described above, but with the range of compound concentrations.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

If a specific kinase target is identified, it is essential to confirm that the compound engages this target within a cellular context.

Western Blot Analysis of Substrate Phosphorylation:

-

Cell Treatment: Treat a relevant cell line with varying concentrations of the compound.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for the phosphorylated form of the kinase's substrate. A separate blot should be probed for the total amount of the substrate as a loading control.

-

Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the extent of phosphorylation inhibition.

The following diagram outlines the workflow for kinase inhibitor validation.

Caption: Experimental workflow for validating kinase inhibitor activity.

Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is an endeavor that exemplifies the scientific process. While definitive data remains to be established, the structural similarities to known bioactive molecules provide a solid foundation for a hypothesis-driven investigation. The proposed dual mechanism—modulation of dopamine receptors and inhibition of protein kinases—offers a compelling starting point for research.

The experimental protocols detailed in this guide provide a clear and rigorous path forward for elucidating the molecular interactions of this compound. Successful execution of these studies will not only unveil the primary mechanism of action but also pave the way for potential therapeutic applications, transforming a compound of academic interest into a tool for biological discovery or a lead for drug development. The journey from a simple chemical structure to a fully characterized bioactive molecule is a challenging yet rewarding one, and the methodologies outlined herein are designed to guide the discerning researcher on that path.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sarna Chemicals. (n.d.). 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-cyclohexyl-N-methyl benzenesulfonamide | 2-Aminobenzoic Acid - Sarna Chemicals [sarnachemicals.com]

- 3. GSRS [precision.fda.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 97 70693-59-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers

Abstract

Sulfonamides, a class of synthetic compounds characterized by the ubiquitous sulfonyl group linked to an amine, represent a cornerstone of modern medicinal chemistry. Initially celebrated for their revolutionary antibacterial properties, the therapeutic applications of sulfonamide derivatives have undergone a remarkable expansion. Today, this versatile chemical scaffold is the basis for a broad spectrum of biologically active agents, demonstrating potent anticancer, antiviral, anti-inflammatory, and diuretic activities, among others. This in-depth technical guide is crafted for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the core biological activities of sulfonamide derivatives. The subsequent sections will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data to illustrate structure-activity relationships. Visualizations of key signaling pathways and experimental workflows are included to foster a deeper understanding and catalyze further innovation in this dynamic field of research.

The Enduring Legacy and Expanding Horizons of Sulfonamides